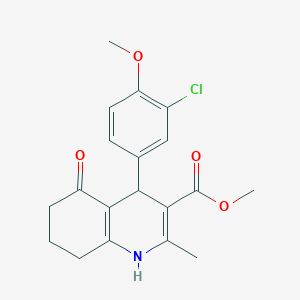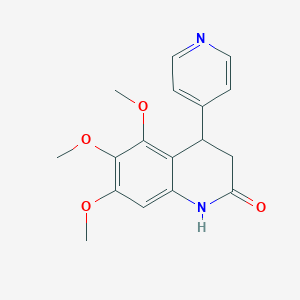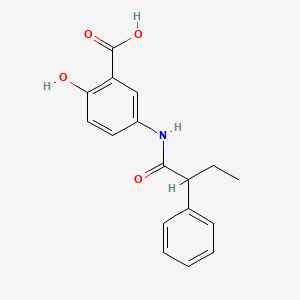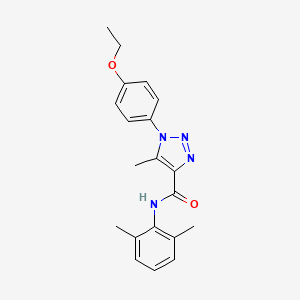![molecular formula C20H23N3O2 B4434665 2-[2-(2-hydroxyethyl)-1H-benzimidazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B4434665.png)
2-[2-(2-hydroxyethyl)-1H-benzimidazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide
Descripción general
Descripción
2-[2-(2-hydroxyethyl)-1H-benzimidazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a benzimidazole ring fused with a hydroxyethyl group and an acetamide moiety, making it a unique structure with potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-hydroxyethyl)-1H-benzimidazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide typically involves the following steps:
Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the hydroxyethyl group: The benzimidazole intermediate is then reacted with ethylene oxide or a similar reagent to introduce the hydroxyethyl group.
Acetamide formation: The final step involves the acylation of the benzimidazole derivative with N-phenyl-N-(propan-2-yl)acetamide using reagents such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(2-hydroxyethyl)-1H-benzimidazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The benzimidazole ring can be reduced under specific conditions to form a dihydrobenzimidazole derivative.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or other metal catalysts can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of a carbonyl-containing benzimidazole derivative.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of various substituted acetamide derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-hydroxyethyl)-1H-benzimidazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, while the acetamide moiety can interact with various biological molecules, contributing to its overall pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-hydroxyethyl)-1H-benzimidazole
- N-phenyl-N-(propan-2-yl)acetamide
- Benzimidazole derivatives with different substituents
Uniqueness
2-[2-(2-hydroxyethyl)-1H-benzimidazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyethyl group and the acetamide moiety differentiates it from other benzimidazole derivatives, potentially enhancing its pharmacological profile and making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
2-[2-(2-hydroxyethyl)benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-15(2)23(16-8-4-3-5-9-16)20(25)14-22-18-11-7-6-10-17(18)21-19(22)12-13-24/h3-11,15,24H,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLPVQIOAJSXAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methoxyphenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4434583.png)
![METHYL 4-{3-AMINOTHIENO[2,3-B]PYRIDINE-2-AMIDO}BENZOATE](/img/structure/B4434600.png)

![2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B4434609.png)
![3-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-methylphenyl)propanamide](/img/structure/B4434610.png)

![4-{[3-(4-ethylphenyl)propanoyl]amino}benzamide](/img/structure/B4434624.png)
![N-(3-chloro-2-methylphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4434632.png)
![2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B4434640.png)
![2-[3-(4-ethylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4434649.png)


![2-(1-(3-phenylpropyl)-4-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4434659.png)
![1-phenyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine](/img/structure/B4434684.png)
